molecular formula C13H14ClNO4S B2926517 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide CAS No. 714210-17-0

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B2926517
CAS No.: 714210-17-0
M. Wt: 315.77
InChI Key: VZSBJBBMXQDXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disclaimer : The following product description is based on the molecular structure and related scientific literature. Specific biological activity, analytical data, and purity specifications for this exact compound have not been verified in the current search and must be confirmed by the purchaser. 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. Its structure incorporates a chloromethyl-methoxy substituted benzene ring connected via a sulfonamide linker to a furan-2-ylmethyl group. This molecular architecture is of interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Compounds with sulfonamide and furan moieties have been investigated for their potential to inhibit bacterial enzymes, such as Mur ligases (e.g., MurB and MurE), which are promising targets for new anti-tuberculosis agents . Furthermore, non-nitrogenous heterocyclic compounds and sulfonamides are explored in neurological research for their potential anticonvulsant properties . Researchers can utilize this compound as a building block or precursor for further chemical synthesis or as a reference standard in biochemical screening assays. For Research Use Only . This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-9-6-12(18-2)13(7-11(9)14)20(16,17)15-8-10-4-3-5-19-10/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSBJBBMXQDXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Utilizing nucleophilic substitution reactions with appropriate reagents.

Major Products Formed: The reactions can yield different products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It can act as a probe to understand biological pathways and mechanisms.

Medicine: The compound has potential medicinal applications, including its use as an anti-inflammatory or analgesic agent. Its sulfonamide group is particularly relevant in the development of new drugs.

Industry: In the industrial sector, this compound is employed in the manufacture of dyes, pigments, and other chemical products. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism by which 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzene ring and sulfonamide nitrogen significantly impact physical properties like melting points and solubility. A comparative analysis is provided below:

Compound Name / Structure Substituents on Benzene Ring Sulfonamide N-Substituent Melting Point (°C) Key Synthesis Steps Reference
5-Chloro-N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide 5-Cl, 2-OCH₃, 4-CH₃ Furan-2-ylmethyl Not reported Likely coupling with EDCI/HOBt in DMF*
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) 2-Cl, 4-CH₃, 5-SO₂NH-triazine 4-Methylphenyl 266–268 33-hour stirring, ethanol reflux
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (52) 2-Cl, 4-CH₃, 5-SO₂NH-triazine 4-Methylphenyl 277–279 Ethanol reflux purification
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OCH₃ Phenyl Not reported Sulfonylation of amines

Key Observations :

  • Melting Points : Compounds with triazine-linked sulfonamides (e.g., 51, 52) exhibit higher melting points (237–279°C), likely due to increased molecular rigidity and hydrogen bonding from the triazine moiety .
  • Substituent Influence: Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but may reduce solubility.

Biological Activity

5-chloro-N-(furan-2-ylmethyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12ClN1O4S\text{C}_{13}\text{H}_{12}\text{ClN}_1\text{O}_4\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

In vitro studies have shown that sulfonamide compounds, including derivatives similar to this compound, possess significant antibacterial properties. The mechanism typically involves the inhibition of bacterial folate synthesis, crucial for DNA and RNA production.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis64 µg/mL

These findings suggest that this compound could be effective against common bacterial pathogens, warranting further investigation into its clinical applications.

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been explored, showing a reduction in the production of pro-inflammatory mediators such as prostaglandins.

Case Studies

Several studies have highlighted the biological effects of similar compounds. For instance:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, finding that modifications at the aromatic ring significantly influenced antimicrobial activity. The study concluded that compounds with furan moieties exhibited enhanced activity against resistant strains of bacteria .
  • Anti-cancer Properties : Research conducted on related sulfonamide compounds indicated potential cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Inflammation Models : In vivo studies using murine models demonstrated that similar compounds reduced inflammation markers in conditions like arthritis and colitis, suggesting therapeutic potential for inflammatory diseases .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Interference with Signaling Pathways : There is evidence suggesting that such sulfonamide derivatives can modulate signaling pathways related to cell proliferation and apoptosis.

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